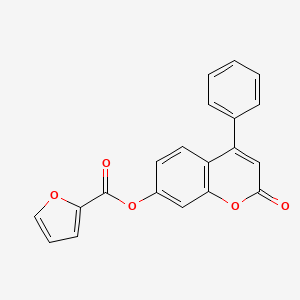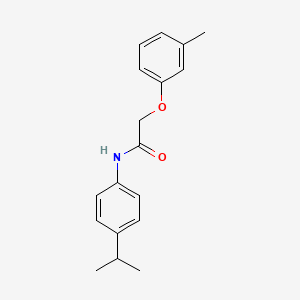
N-(2-甲氧基苯基)-2-苯基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine is 327.137162174 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-phenyl-4-quinazolinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酪氨酸激酶抑制和癌症研究
N-(2-甲氧基苯基)-2-苯基-4-喹唑啉胺已因其作为酪氨酸激酶抑制剂的潜力而被研究,尤其是靶向血管内皮生长因子受体 2 (VEGFR-2)。该受体在肿瘤血管生成中起着至关重要的作用,使该化合物成为癌症研究中关注的课题。一项研究开发并评估了碳-11 标记的类似物 [11C]PAQ,作为使用正电子发射断层扫描 (PET) 在实体瘤中 VEGFR-2 表达的体内成像示踪剂。这项研究表明 N-(2-甲氧基苯基)-2-苯基-4-喹唑啉胺衍生物在非侵入性 PET 成像中检测肿瘤中的血管生成“热点”的潜力,为肿瘤血管生成和抗血管生成疗法的评估提供了有价值的见解 (Samén 等人,2009)。
抗氧化剂特性
喹唑啉酮骨架,包括 N-(2-甲氧基苯基)-2-苯基-4-喹唑啉胺等衍生物,因其抗氧化特性而被探索。一项研究合成了两系列 2-取代喹唑啉-4(3H)-酮,并使用各种检测方法评估了它们的抗氧化活性。结果强调了特定取代基对增强抗氧化活性的重要性,这些化合物也显示出有希望的金属螯合特性。这项研究强调了喹唑啉酮衍生物在氧化应激相关疾病的治疗或预防目的中开发新型抗氧化剂的潜力 (Mravljak 等人,2021)。
发光材料和生物成像
最近的研究发现,喹唑啉酮衍生物,包括 N-(2-甲氧基苯基)-2-苯基-4-喹唑啉胺,是有希望的发光材料和生物成像应用的候选者。这些化合物表现出良好的发光特性、生物相容性和低毒性,使其适合用作荧光探针和生物成像。邢等人的综述重点关注了喹唑啉酮的发光特性及其在荧光探针和生物成像中的应用,突出了这些化合物在开发生物成像和诊断新工具中的潜力 (邢等人,2021)。
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism
Pharmacokinetics
Similar compounds have been found to have good bioavailability and metabolic stability . More research is needed to determine the specific ADME properties of this compound.
Result of Action
Related compounds have been found to have various effects, such as inducing changes in cell morphology and function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
安全和危害
未来方向
生化分析
Biochemical Properties
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are involved in its metabolism . These interactions often involve hydroxylation and demethylation reactions, which modify the compound’s structure and influence its biological activity. Additionally, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been found to bind to certain receptor proteins, potentially modulating their activity and affecting downstream signaling pathways .
Cellular Effects
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions . Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine on cellular function include sustained alterations in cell signaling pathways and gene expression, which can lead to changes in cell behavior and phenotype . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These dosage-dependent effects are critical for determining the safe and effective use of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine in preclinical studies.
Metabolic Pathways
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main metabolic reactions include hydroxylation and demethylation, which produce various metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites, further impacting the compound’s biological effects .
Transport and Distribution
The transport and distribution of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-16-11-5-6-12-17(16)22-20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJHHJKFWMYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)
![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

